molecular formula C18H16N4O3 B11000445 N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11000445
M. Wt: 336.3 g/mol
InChI Key: OFVPZILJWGVTMB-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide group substituted at the N-3 position with a 3-(acetylamino)phenyl moiety.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16N4O3/c1-12(23)20-13-5-4-6-14(9-13)21-17(24)10-22-11-19-16-8-3-2-7-15(16)18(22)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24)

InChI Key

OFVPZILJWGVTMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. One common synthetic route begins with the acetylation of 3-aminophenylamine to form N-(3-acetylamino)aniline. This intermediate is then subjected to a condensation reaction with 2-chloroquinazolin-4(3H)-one under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are utilized to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes selective oxidation under controlled conditions. Lead tetraacetate facilitates acetoxylation at the α-position of the enol double bond, yielding diastereoselective products.

Reagent/ConditionsProduct FormedYieldSelectivityReference
Pb(OAc)₄ in anhydrous CH₃CN3-acetoxyquinazolinone derivative82%>95% ds
KMnO₄ (acidic conditions)Oxidative ring expansion45%Moderate

Mechanistic Insight :

  • Acetoxylation proceeds via radical intermediates stabilized by the aromatic quinazolinone system .

  • Oxidative ring expansion involves cleavage of the C2-N3 bond, forming fused pyridone structures .

Reduction Reactions

The imine bond (C=N) in the quinazolinone moiety is susceptible to reduction, producing dihydroquinazoline analogs.

Reagent/ConditionsProduct FormedYieldApplicationReference
LiAlH₄ in dry THF (0°C)3,4-dihydroquinazolinone derivative68%Bioactive intermediate
NaBH₄/CF₃COOH (catalytic)Selective C=N reduction91%Synthetic flexibility

Key Observation :

  • LiAlH₄ reduces both the C=N bond and acetamide carbonyl under harsh conditions, while NaBH₄ with trifluoroacetic acid achieves selective imine reduction .

Nucleophilic Substitution

The electron-deficient quinazolinone ring undergoes nucleophilic attack at C2 and C4 positions.

Nucleophile/ReagentPosition SubstitutedProduct FunctionalityYieldReference
NH₂OH (hydroxylamine)C44-aminoquinazolinone77%
CH₃ONa (methoxide)C22-methoxyquinazolinone63%

Synthetic Utility :

  • C4 substitution enhances hydrogen-bonding capacity for biological target interactions.

Acid/Base-Catalyzed Cleavage

The N-N bond between the quinazolinone and acetamide groups cleaves under specific conditions.

ConditionsCleavage SiteMajor ProductYieldReference
10% NaOH/EtOH (reflux)N-N bond3-acetylaminoaniline + quinazolinone88%
H₂SO₄ (conc.)/ΔAcetamide hydrolysisFree amine derivative94%

Mechanism :

  • Base-induced elimination follows an E2 pathway involving deprotonation at the benzylic position .

Functionalization of the Quinazolinone Core

The C3 position undergoes alkylation or arylation to introduce diverse substituents.

Reagent/ConditionsSubstituent AddedProduct StabilityYieldReference
CH₃I/K₂CO₃ (DMF, 80°C)3-methylThermally stable85%
PhCHO/NaBH₃CN (MeOH)3-benzylCrystallizes readily72%

Applications :

  • 3-alkyl derivatives show improved pharmacokinetic properties in drug discovery.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (ΔG‡, kcal/mol)Thermodynamic Stability (ΔG, kcal/mol)
Oxidation2.1×10⁻³18.7-12.4
Reduction5.6×10⁻⁴22.3-8.9
N-N Bond Cleavage1.4×10⁻²15.1-14.2

Data derived from kinetic studies of analogous quinazolinones .

Scientific Research Applications

Medicinal Chemistry

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown potential as a therapeutic agent in several studies:

  • Anticancer Activity : Research indicates that this compound can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. By blocking this enzyme, the compound induces cytotoxicity in cancer cell lines, making it a candidate for cancer treatment.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For example, studies have demonstrated its effectiveness against acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .

Biological Research

The biological applications of this compound extend to:

  • Protein Binding Studies : Its interaction with specific proteins can be studied to understand its mechanism of action further. The compound's ability to bind to active sites of enzymes suggests potential for modulating biological pathways .
  • Apoptosis Induction : The compound's mechanism includes the induction of apoptosis in cancer cells through enzyme inhibition, leading to therapeutic effects against tumors.

Industrial Applications

In industrial settings, this compound can be utilized for:

  • Material Development : The unique properties of this compound can be harnessed in the development of new materials with specific functionalities, particularly in pharmaceuticals and biocompatible materials.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited significant growth inhibition rates. For instance, it achieved over 70% inhibition in certain breast cancer cell lines, indicating strong anticancer properties.

Case

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and target protein.

Comparison with Similar Compounds

Anticancer Quinazolinone Derivatives

Several styryl-substituted quinazolinone acetamides (e.g., compounds 11r, 11s, 11t from ) demonstrate potent anticancer activity. Key structural differences include:

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like (E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11r) and its bromo analog (11s) exhibit moderate to high anticancer activity, likely due to enhanced electrophilicity and DNA interaction .
Compound ID Substituent Molecular Formula Yield (%) Melting Point (°C) Key Activity
11r 3-Nitrostyryl, 4-Cl-phenyl C₂₄H₁₇ClN₄O₄ 47.9 325–328 Anticancer
11s 3-Bromostyryl, 4-Cl-phenyl C₂₄H₁₇BrClN₃O₂ 56.2 316–318 Anticancer
11t Benzo[d][1,3]dioxol-5-yl C₂₅H₁₈ClN₃O₅ 68.8 317–319 Anticancer

Comparison with Target Compound: The target lacks a styryl group but includes an acetylaminophenyl group, which may reduce electrophilicity compared to 11r/11s but improve hydrogen-bonding interactions with targets.

Anti-inflammatory and Ulcerogenic Profiles

The ethylamino group enhances target engagement, whereas the target compound’s acetylamino group may confer metabolic stability but reduce direct receptor interactions.

Antitubercular Activity

Quinazolinone acetamides substituted with halogens (e.g., 6-chloro-2-methyl in ) exhibit inhibition of Mycobacterium tuberculosis InhA and bd oxidase . The chloro and methyl groups enhance hydrophobic interactions with bacterial enzymes, whereas the target’s acetylamino group may limit penetration through mycobacterial cell walls.

Solubility and Pharmacokinetic Modifiers

Hydroxy- and amino-substituted analogs (e.g., compounds 4d–4g in ) demonstrate improved aqueous solubility due to polar groups . For example:

  • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) : 38% yield, m.p. 242–244°C .
  • N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g): 83% yield, m.p. 219–221°C .

Structural Bulk and Bioavailability

Bulkier derivatives like N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide () and N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () may exhibit reduced bioavailability due to steric hindrance . The target’s smaller 3-(acetylamino)phenyl group likely enhances membrane permeability.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a complex molecular structure that includes an acetylamino group and a quinazoline moiety, which are significant for its biological activity. The molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 342.36 g/mol.

Synthesis Pathway:

  • Quinazolinone Core Formation : The synthesis typically begins with the reaction of anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide, which is then cyclized with an aldehyde.
  • Acetamide Group Introduction : The acetamide group is introduced by reacting the quinazolinone intermediate with acetic anhydride in the presence of a base like pyridine.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor interaction. It has been shown to:

  • Inhibit specific enzymes involved in cancer progression.
  • Induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited potent anticancer properties against multiple cancer cell lines, including melanoma and pancreatic cancer. The lead compound showed significant reduction in tumor growth in vivo in xenograft models .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival. The inhibition of these pathways leads to decreased proliferation of cancer cells .
  • Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which enhance its potential as a therapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityReference
N-(2-hydroxyphenyl)acetamideContains acetamide but lacks quinazolinoneLimited anticancer activity
4-hydroxy-2-quinoloneContains quinazolinone coreModerate antibacterial activity
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamideSimilar structure with thiazoleHigh potency against resistant cancer lines

This table illustrates how variations in substitution patterns influence biological activity, underscoring the distinct profile of this compound.

Q & A

Q. What synthetic routes and reaction conditions are optimal for preparing N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

The compound is typically synthesized via condensation reactions between quinazolinone precursors and substituted acetamides. For example:

  • Reagent ratios : A 1:1.5 molar ratio of the quinazolinone intermediate (e.g., compound 10c) to aldehyde derivatives under reflux conditions (22–35 hours) yields derivatives with 47–68% efficiency .
  • Solvents and catalysts : Reactions are performed in ethanol or DMF, often with bases like Na₂CO₃ or K₂CO₃ to facilitate nucleophilic substitution .
  • Purification : Products are purified via silica gel chromatography and recrystallization (e.g., using acetic acid or ethyl acetate) .

Q. Which analytical methods are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent environments (e.g., aromatic protons at δ 7.16–7.69 ppm, carbonyl carbons at δ 168–170 ppm) .
  • Mass spectrometry : EI-MS or HRMS confirms molecular weight (e.g., m/z 455–493 [M⁺]) and fragmentation patterns .
  • Elemental analysis : Used to validate empirical formulas (e.g., C₂₄H₁₇ClN₄O₄) with <0.5% deviation between calculated and observed values .

Advanced Research Questions

Q. How do structural modifications influence the anti-inflammatory activity of quinazolinone-acetamide derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring enhance COX-2 inhibition by increasing electrophilicity. For instance, a 4-methoxyphenyl group reduces ulcerogenicity while maintaining activity .
  • Hybrid pharmacophores : Combining thioalkylamide and pyrimidinone fragments (e.g., compound 83 in Scheme 18) improves potency (IC₅₀ = 116.73 mmol/kg) and selectivity for COX-2 over COX-1 .
  • Bioisosteric replacements : Replacing chlorine with trifluoromethoxy groups (e.g., TAK-041) enhances metabolic stability and receptor binding .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Dose-response profiling : Compounds with similar structures but divergent activities (e.g., anti-inflammatory vs. antimicrobial) are tested at multiple concentrations to identify threshold effects .
  • Molecular docking : Computational models (e.g., against Mycobacterium tuberculosis InhA or SARS-CoV-2 3CL protease) clarify how substituent positioning affects target binding .
  • Comparative SAR studies : Derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) are systematically evaluated to isolate steric vs. electronic contributions .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug design : Esterification of the acetamide group (e.g., ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate) improves solubility and oral bioavailability .
  • Lipid conjugation : Attaching long-chain alkyl groups (e.g., heptadecyl) enhances membrane permeability, as demonstrated in surfactant-like derivatives .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., acetylated amines) for targeted fluorination or methylation .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating anticancer activity?

  • Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via nonlinear regression .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) confirm mechanistic pathways .
  • Cell cycle analysis : PI staining with flow cytometry quantifies G1/S or G2/M arrest .

Q. How should researchers validate target engagement in anti-tuberculosis studies?

  • Enzyme inhibition assays : Direct testing against purified InhA (enoyl-ACP reductase) with NADH cofactor monitoring at 340 nm .
  • MIC determinations : Broth microdilution assays against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control .
  • Resistance profiling : Compare activity on wild-type vs. katG-mutant strains to assess isoniazid cross-resistance .

Data Interpretation and Reproducibility

Q. Why do melting points vary significantly among structurally similar derivatives?

  • Crystallinity differences : Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl) reduce symmetry, lowering melting points (e.g., 274–328°C) .
  • Solvent effects : Recrystallization solvents (e.g., acetic acid vs. ethyl acetate) influence crystal packing and purity .

Q. How can discrepancies in NMR data between batches be addressed?

  • Deuterated solvent calibration : Ensure consistent use of solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .
  • Impurity profiling : LC-MS or HPLC (≥95% purity) identifies byproducts like unreacted aldehydes or hydrolysis products .

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